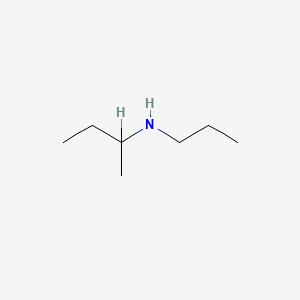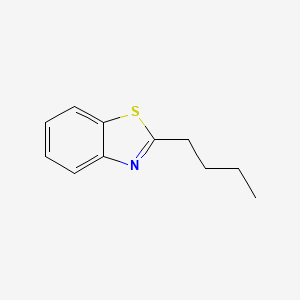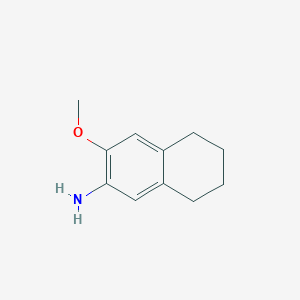
1-甲基-1,4-二氢-2,3-喹喔啉二酮
描述
1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is represented by the SMILES stringO=C1N(C)C2=CC=CC=C2NC1=O . The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a solid compound . It has a molecular weight of 176.17 g/mol.科学研究应用
杂环芳香族体系和材料科学
双吡嗪并[2,3-f:2',3'-h]喹喔啉,与 1-甲基-1,4-二氢-2,3-喹喔啉二酮密切相关的衍生物,是开发更大的 N-取代多杂环芳香族体系的基本支架,因为它具有缺电子、刚性、平面结构和优异的 π-π 堆叠能力。这使其成为创建分子、大分子和超分子体系的理想候选者,用于诸如 n 型半导体、传感器、非线性光学生色团、液晶、用于储能的微孔聚合物以及纳米和微结构等应用。这种广泛的用途突出了此类喹喔啉衍生物在有机材料和纳米科学领域的相关性 (Segura 等人,2015)。
喹喔啉化学及其意义
喹喔啉及其类似物在包括染料、药物和抗生素在内的各个领域中作为关键元素。它们的合成通常涉及邻二胺与 1,2-二酮的缩合。这种化学通用性和通过使用 α-酮酸、α-氯酮、α-醛醇和 α-酮醇生成取代衍生物的能力突出了该化合物在药物和化学合成中的巨大潜力。探索喹喔啉化合物(除其他应用外)的抗肿瘤特性展示了其在科学研究中的广泛用途 (Aastha Pareek 和 Dharma Kishor,2015)。
生物活性与治疗应用
喹喔啉衍生物由于其结构多样性,在各种生物医学应用中发挥着关键作用。这些衍生物是通过修饰喹喔啉结构合成的,从而产生广泛的抗菌活性和对慢性疾病和代谢疾病的治疗。喹喔啉化学结构的适应性使得能够衍生出许多与生物医学相关的化合物,突出了其在开发新治疗剂中的重要性 (Pereira 等人,2015)。
有机化学中的合成和应用
与喹喔啉衍生物具有结构相似性的 1,4-二氢吡啶的合成在有机化学中取得了显着进展。这些化合物用作各种药物的骨架和起始原料,突出了杂环化合物在生物应用中的重要性。汉奇缩合反应等是合成这些衍生物的关键方法,证明了在创建生物活性化合物时对高效且环保的合成方法的持续需求 (Sohal,2021)。
安全和危害
生化分析
Biochemical Properties
1-Methyl-1,4-dihydro-2,3-quinoxalinedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn can influence cellular processes .
Cellular Effects
1-Methyl-1,4-dihydro-2,3-quinoxalinedione has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Furthermore, 1-Methyl-1,4-dihydro-2,3-quinoxalinedione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1,4-dihydro-2,3-quinoxalinedione can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 1-Methyl-1,4-dihydro-2,3-quinoxalinedione can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-Methyl-1,4-dihydro-2,3-quinoxalinedione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity .
Subcellular Localization
1-Methyl-1,4-dihydro-2,3-quinoxalinedione exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344946 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20934-51-4 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)









